molecular formula C27H32N4O6S B2544830 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide CAS No. 896000-54-7

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide

Cat. No.: B2544830
CAS No.: 896000-54-7
M. Wt: 540.64
InChI Key: XXKGHEGAHIUHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex molecular architecture, integrating a thiazolo[3,2-b][1,2,4]triazole core fused with a 3,4-dimethoxyphenyl group and a 3,4,5-triethoxybenzamide side chain. Such fused heterocyclic systems are recognized in scientific literature for their significant potential in developing new bioactive agents . Research Applications and Value The primary research value of this compound lies in the investigation of antimicrobial and antifungal agents . Recent studies on structurally related [1,3]thiazolo[3,2-b][1,2,4]triazolium salts have demonstrated promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values varying from 0.97 to 250 µg/mL . The molecular framework is of high interest in the search for new tools to combat the widespread issue of microorganisms resistant to existing drugs . Furthermore, the 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known to be present in compounds with a broad spectrum of pharmacological activities , including anticonvulsant, anti-inflammatory, antitubercular, and anticancer effects . The specific substitution pattern on the benzamide ring (3,4,5-triethoxy) is a key structural feature often explored to fine-tune the compound's physicochemical properties and biological affinity. Mechanism Insights While the exact mechanism of action for this specific compound requires empirical determination, insights can be drawn from its structural relatives. Molecular docking studies of similar thiazolo-triazole compounds suggest that they can interact with biological targets through a diverse range of non-covalent interactions . These may include conventional hydrogen bonds, π-π stacking, and hydrophobic interactions with enzyme active sites or cellular receptors . The presence of multiple nitrogen atoms in the triazole ring facilitates hydrogen bonding, while the aromatic systems and alkyl chains contribute to hydrophobic and van der Waals contacts, making such molecules versatile candidates for binding various therapeutic targets. Note on Use This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6S/c1-6-35-22-14-18(15-23(36-7-2)24(22)37-8-3)26(32)28-12-11-19-16-38-27-29-25(30-31(19)27)17-9-10-20(33-4)21(13-17)34-5/h9-10,13-16H,6-8,11-12H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKGHEGAHIUHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. Its molecular formula is C22H26N4O5SC_{22}H_{26}N_{4}O_{5}S, with a molecular weight of approximately 462.54 g/mol. The structure features a thiazole ring fused with a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold are potent antimicrobial agents. They have demonstrated efficacy against various bacterial strains and fungi:

  • Antibacterial Properties : Studies have shown that triazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been reported to have minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The antifungal potential of triazoles is well-documented. Compounds with similar structures have shown broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole moiety has been associated with anticancer properties. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Substituents Influence : The presence of methoxy and triethoxy groups enhances lipophilicity and biological activity. Variations in these substituents can significantly alter the compound's potency against specific pathogens .
Substituent Effect on Activity
Methoxy groupsIncrease solubility and permeability
Ethoxy groupsEnhance interaction with biological targets

Case Studies

  • Antibacterial Efficacy : A study evaluated various triazole derivatives against resistant bacterial strains and found that modifications in the thiazole ring significantly improved antibacterial activity .
  • Antifungal Trials : In vitro studies demonstrated that certain 1,2,4-triazole derivatives exhibited EC50 values lower than established antifungal agents like fluconazole .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and triazole moieties exhibit a wide range of biological activities. The applications of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide can be categorized into several key areas:

Antimicrobial Activity

Compounds derived from thiazolo[3,2-b][1,2,4]triazole structures have demonstrated significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of thiazolo compounds exhibit broad-spectrum antibacterial activity against various strains. Some derivatives have been compared favorably against established antibiotics like Ciprofloxacin and Rifampicin .
  • Antitubercular Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective inhibition .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Mechanism of Action : The thiazolo[3,2-b][1,2,4]triazole derivatives can interact with DNA and proteins involved in cancer cell proliferation. Molecular docking studies suggest these compounds may inhibit specific enzymes or pathways crucial for tumor growth .
  • In Vitro Studies : Experimental results have highlighted the ability of these compounds to induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

Research indicates that thiazolo derivatives may possess anti-inflammatory properties:

  • Cytokine Inhibition : Compounds have been shown to reduce the production of pro-inflammatory cytokines in vitro .
  • Therapeutic Potential : This suggests a potential application in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolo Core : Cyclization of appropriate thiosemicarbazide derivatives with α-haloketones.
  • Attachment of Phenyl Groups : Nucleophilic substitution reactions to introduce the 3,4-dimethoxyphenyl group.
  • Benzamide Formation : Coupling with benzoyl chloride in the presence of a base .

Case Studies

Several studies exemplify the applications and effectiveness of this compound:

StudyFindings
PMC7144117Demonstrated broad-spectrum antibacterial activity; effective against Mycobacterium smegmatis .
PMC7145827Showed promising anticancer activity through apoptosis induction in cancer cell lines .
ACS OmegaInvestigated molecular interactions with DNA; suggested potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis involves multi-step heterocyclic reactions. Key steps include:

  • Cyclocondensation : Reacting thiosemicarbazide intermediates with chloral derivatives under acidic conditions (e.g., concentrated H₂SO₄) to form thiadiazole rings .
  • Amide coupling : Using carbodiimide-based reagents (e.g., DCC) to link the thiazolo-triazole core to the 3,4,5-triethoxybenzamide moiety .
  • Solvent optimization : Ethanol or THF under reflux (70–80°C) improves cyclization efficiency. Yields >90% are achievable with stoichiometric control of hydrazine derivatives .
    • Critical parameters : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and purify intermediates via column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Structural confirmation :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), ethoxy (δ ~1.3–1.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and triazole/thiazole ring vibrations (~1500–1600 cm⁻¹) .
    • Purity assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients; target >98% purity .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the substitution pattern of methoxy and ethoxy groups influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • 3,4-Dimethoxyphenyl : Enhances antifungal activity by mimicking lanosterol (targeting fungal 14α-demethylase, PDB:3LD6) .
  • 3,4,5-Triethoxybenzamide : Increases lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .
    • Experimental design : Synthesize analogs with mono-/di-methoxy variants and compare MIC values against Candida albicans .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data normalization :

  • Standardize assay conditions (e.g., broth microdilution for IC₅₀ vs. disk diffusion for zone-of-inhibition) .
  • Validate target engagement via enzymatic assays (e.g., 14α-demethylase inhibition) alongside cellular assays .
    • Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., triazolo-thiadiazoles) to identify substituent-specific trends .

Q. How can derivatives be designed to enhance target selectivity and reduce off-target effects?

  • Computational guidance :

  • Molecular docking : Use AutoDock Vina to prioritize derivatives with stronger binding to 3LD6 over human cytochrome P450 isoforms .
  • ADMET prediction : Adjust ethoxy groups to balance logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier exclusion .
    • Synthetic focus : Introduce sulfonamide or fluorine substituents to modulate electronic effects without increasing toxicity .

Q. What computational methods predict binding affinity to biological targets like 14α-demethylase?

  • Protocol :

  • Protein preparation : Retrieve 3LD6 from PDB, remove water molecules, and add hydrogens using UCSF Chimera .
  • Docking parameters : Grid box size 60×60×60 Å, exhaustiveness 32. Analyze binding poses for hydrogen bonds with heme cofactor .
    • Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

  • Solubility enhancement :

  • Replace ethoxy with PEGylated groups (e.g., -OCH₂CH₂OCH₃) to increase polarity .
  • Use co-solvents (e.g., 10% DMSO) in in vitro assays to maintain compound stability .
    • Metabolic stability :
  • Block CYP3A4 oxidation sites by substituting methyl groups on the triazole ring .
  • Test microsomal half-life (t₁/₂) in liver S9 fractions .

Q. How can researchers address low solubility during biological testing?

  • Formulation strategies :

  • Nanoemulsions : Encapsulate the compound in liposomes (e.g., DPPC/cholesterol) to improve bioavailability .
  • Co-crystallization : Explore co-crystals with succinic acid or caffeine to enhance dissolution rates .
    • Analytical validation : Quantify solubility via UV-Vis spectroscopy (λmax ~280 nm) in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.